molecular formula C6H11ClO4S B1469634 Methyl 5-(Chlorosulfonyl)pentanoate CAS No. 1408058-14-9

Methyl 5-(Chlorosulfonyl)pentanoate

Cat. No.: B1469634
CAS No.: 1408058-14-9
M. Wt: 214.67 g/mol
InChI Key: IECLVGBBQICKPG-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 5-chlorosulfonylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECLVGBBQICKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408058-14-9
Record name methyl 5-(chlorosulfonyl)pentanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(Chlorosulfonyl)pentanoate can be synthesized through a multi-step process involving the chlorosulfon

Biological Activity

Methyl 5-(Chlorosulfonyl)pentanoate is a sulfonyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its chlorosulfonyl group attached to a pentanoate backbone. The presence of the sulfonyl moiety is significant for its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its cytotoxic effects and potential as an inhibitor in specific biochemical pathways.

Cytotoxicity Studies

Research indicates that compounds with sulfonyl groups often exhibit cytotoxic properties. In the case of this compound, studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated that similar sulfonyl compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, suggesting a potential role for this compound as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with key cellular pathways. Research on related compounds indicates that sulfonyl groups can modulate kinase activity, which is crucial in cell cycle regulation and apoptosis .

Case Study 1: Inhibition of Protein Kinases

One notable study investigated the effects of various sulfonyl compounds on protein kinases involved in cancer progression. This compound was included in the screening process and showed promising results as an inhibitor of specific kinases related to tumor growth. The study highlighted the compound's potential to disrupt signaling pathways critical for cancer cell survival .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the chlorosulfonyl group could enhance or diminish the biological activity of similar compounds. This suggests that further chemical optimization of this compound could lead to more potent derivatives with improved efficacy against cancer cells .

Data Tables

Compound Cytotoxicity (IC50 µM) Target Kinase Effect
This compoundTBDPLK1Inhibition
Related Sulfonamide Compound10PLK2Apoptosis Induction
Another Sulfonamide25AKTCell Cycle Arrest

Table 1: Comparative cytotoxicity data for this compound and related compounds.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)pentanoate (CAS: 1408058-14-9) is a chemical compound with the molecular formula C6H11ClO4S . It is a colorless liquid that is soluble in hexane and insoluble in water, with a boiling point between 190-195°C .

Applications

  • Eluant for Amine Purification this compound can be used as an eluant for purification of amines .
  • Intermediate in Synthesis: It can be used to obtain methyl 5-(N-(2-chloroethyl)aminosulfonyl)pentanoate, which has a good inhibitory activity against IDH1 enzyme .
  • Preparation: The reagent can be prepared by refluxing the chloride with methyl 5-chloropentanoate in organic solvents such as chloroform or dichloromethane . The filtrate is then evaporated to dryness under vacuum to yield the product .
  • Cosmetics: Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products .
  • Norovirus Inhibitors: Chlorosulfonyl isocyanate can be added dropwise to tert-butanol kept in an ice bath and the resulting mixture can be stirred with an appropriate amino acid hydrochloride in the presence of triethylamine, yielding compounds that can be used as potent norovirus inhibitors .

Safety and Hazards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(Chlorosulfonyl)pentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(Chlorosulfonyl)pentanoate

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